The Architecture of a Macrolide: A Technical Guide to the Origin and Synthesis of Turimycin EP(3) (Maridomycin)
The Architecture of a Macrolide: A Technical Guide to the Origin and Synthesis of Turimycin EP(3) (Maridomycin)
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of Turimycin EP(3), also known as Maridomycin, a 16-membered macrolide antibiotic. As a Senior Application Scientist, the following sections have been structured to deliver not just a protocol, but a strategic understanding of the biosynthetic origins and the synthetic chemical strategies pertinent to this class of molecules. We will delve into the natural production by Streptomyces hygroscopicus and explore the intricate logic of its chemical synthesis, offering insights to inform and empower further research and development.
Unveiling Turimycin EP(3): A Member of the 16-Membered Macrolide Family
Turimycin EP(3), identified as Maridomycin, is a complex macrolide antibiotic belonging to the leucomycin group.[1][2][3] These natural products are characterized by a 16-membered lactone ring, to which one or more deoxy sugars are attached. Produced by the soil bacterium Streptomyces hygroscopicus, turimycins exhibit a range of antibacterial activities, making them and their derivatives valuable scaffolds in the pursuit of new therapeutic agents.[4][5][6] The intricate stereochemistry and dense functionality of Turimycin EP(3) present a formidable challenge for chemical synthesis, yet also offer a rich playground for medicinal chemistry modifications.
| Compound Identification | |
| Common Name | Turimycin EP(3) |
| Synonym | Maridomycin |
| CAS Number | 35775-82-7 |
| Molecular Formula | C41H67NO16 |
| Producing Organism | Streptomyces hygroscopicus |
The Natural Blueprint: Biosynthesis of Turimycin
The biosynthesis of turimycin in Streptomyces hygroscopicus is a classic example of polyketide assembly, a process analogous to a molecular assembly line. The core 16-membered lactone ring is constructed by a Type I polyketide synthase (PKS) multienzyme complex. This intricate machinery utilizes simple building blocks derived from primary metabolism to construct the complex macrolactone core.
Precursor Supply: The Fuel for the PKS Engine
The carbon skeleton of the turimycin macrolactone is assembled from acetate, propionate, and butyrate units. These precursors are activated to their corresponding coenzyme A (CoA) thioesters and then converted to malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, the extender units for the PKS. The availability of these precursors is a critical factor influencing the yield of turimycin production in fermentation processes.
The Polyketide Synthase (PKS) Assembly Line
The PKS modules are organized in a sequential manner, with each module responsible for the addition and modification of a specific extender unit. Each module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), may be present to modify the growing polyketide chain.
The biosynthesis of the turimycin aglycone, a 16-membered lactone, is proposed to proceed through the following key stages:
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Initiation: The PKS is primed with a starter unit, typically derived from a short-chain carboxylic acid.
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Elongation: The growing polyketide chain is passed from one module to the next, with each module adding a specific extender unit (malonyl-CoA, methylmalonyl-CoA, etc.). The choice of extender unit is dictated by the specificity of the AT domain in each module.
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Modification: Within each module, the β-keto group can be stereospecifically reduced, dehydrated, and further reduced to introduce stereocenters and functionality.
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Termination and Cyclization: Once the full-length polyketide chain is assembled, it is released from the PKS, often accompanied by cyclization to form the macrolactone ring. This is typically catalyzed by a thioesterase (TE) domain at the end of the PKS assembly line.
Key Methodologies in Macrolide Synthesis
The construction of the carbon backbone of macrolides relies on a toolbox of powerful and stereoselective reactions:
| Reaction Type | Description | Key Challenge |
| Asymmetric Aldol Reactions | Formation of β-hydroxy carbonyls with control over two new stereocenters. [7] | Diastereo- and enantioselectivity. |
| Asymmetric Allylation/Crotylation | Creation of homoallylic alcohols with excellent stereocontrol. | Control of facial selectivity. |
| Substrate-Controlled Reactions | Utilizing existing stereocenters to direct the stereochemical outcome of subsequent reactions. | Understanding conformational preferences. |
| Macrolactonization | Ring-closing esterification to form the large lactone ring. | High dilution conditions to favor intramolecular cyclization. |
Experimental Protocols: A Glimpse into the Lab
While detailed, proprietary protocols are beyond the scope of this guide, the following outlines a general, self-validating workflow for the production and isolation of Turimycin EP(3) from a high-producing strain of Streptomyces hygroscopicus.
Fermentation Protocol for Turimycin Production
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Inoculum Preparation: A cryopreserved vial of Streptomyces hygroscopicus is used to inoculate a seed culture medium. The culture is incubated at 28-30°C with shaking until a dense mycelial suspension is obtained.
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Production Fermentation: The seed culture is used to inoculate a production medium rich in carbon and nitrogen sources, including precursors like glucose, soy peptone, and yeast extract. The fermentation is carried out in a bioreactor with controlled pH, temperature, and dissolved oxygen levels for 7-10 days.
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Monitoring Production: The production of Turimycin EP(3) is monitored daily by taking samples from the fermenter and analyzing them by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
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Harvesting: Once the production reaches its peak, the fermentation broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.
Extraction and Purification Protocol
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Extraction: The mycelial cake and the supernatant are extracted separately with an organic solvent such as ethyl acetate or butanol. The organic extracts are combined and concentrated under reduced pressure.
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Preliminary Purification: The crude extract is subjected to liquid-liquid partitioning to remove highly polar and non-polar impurities.
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Chromatographic Purification: The partially purified extract is then subjected to a series of chromatographic steps, which may include silica gel chromatography, reversed-phase chromatography (C18), and size-exclusion chromatography.
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Final Purification and Characterization: The fractions containing Turimycin EP(3) are pooled, and the final purification is achieved by preparative HPLC. The purity and identity of the compound are confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion and Future Perspectives
Turimycin EP(3) (Maridomycin) stands as a testament to the remarkable biosynthetic capabilities of microorganisms. Understanding its natural origin provides a powerful platform for its biotechnological production and for the generation of novel analogues through genetic engineering of the biosynthetic pathway. Concurrently, the challenges posed by its chemical synthesis continue to drive innovation in synthetic methodology. The convergence of these two fields—natural product biosynthesis and total synthesis—will undoubtedly pave the way for the development of next-generation macrolide antibiotics with improved efficacy and a broader spectrum of activity.
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